molecular formula C13H24N2O6S B12754642 N-(1,1-Dimethyl-3-oxobutyl)-N'-beta-D-galactopyranosylthiourea CAS No. 81827-18-1

N-(1,1-Dimethyl-3-oxobutyl)-N'-beta-D-galactopyranosylthiourea

Cat. No.: B12754642
CAS No.: 81827-18-1
M. Wt: 336.41 g/mol
InChI Key: MALBDFDVJOANIW-ZKKRXERASA-N
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Description

N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiourea group linked to a galactopyranosyl moiety and a dimethyl-oxobutyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea typically involves the reaction of N-(1,1-Dimethyl-3-oxobutyl)acrylamide with beta-D-galactopyranosyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of N-(1,1-Dimethyl-3-oxobutyl)acrylamide, followed by its reaction with beta-D-galactopyranosyl isothiocyanate. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thioureas.

Scientific Research Applications

N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for carbohydrate-binding proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-Dimethyl-3-oxobutyl)acrylamide: A precursor in the synthesis of the target compound.

    Beta-D-galactopyranosyl isothiocyanate: Another precursor used in the synthesis.

    Thiourea derivatives: Compounds with similar thiourea groups but different substituents.

Uniqueness

N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea is unique due to the combination of its galactopyranosyl and dimethyl-oxobutyl groups, which confer distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

81827-18-1

Molecular Formula

C13H24N2O6S

Molecular Weight

336.41 g/mol

IUPAC Name

1-(2-methyl-4-oxopentan-2-yl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea

InChI

InChI=1S/C13H24N2O6S/c1-6(17)4-13(2,3)15-12(22)14-11-10(20)9(19)8(18)7(5-16)21-11/h7-11,16,18-20H,4-5H2,1-3H3,(H2,14,15,22)/t7-,8+,9+,10-,11-/m1/s1

InChI Key

MALBDFDVJOANIW-ZKKRXERASA-N

Isomeric SMILES

CC(=O)CC(C)(C)NC(=S)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(=O)CC(C)(C)NC(=S)NC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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